JNK Inhibitor VIII exhibits high potency and selectivity across the JNK isoforms.
| Property | JNK1 | JNK2 | JNK3 |
|---|---|---|---|
| Binding Affinity (Ki) | 2 nM [1] | 4 nM [1] | 52 nM [1] [2] |
| Cellular Activity (EC₅₀) | Inhibits c-Jun phosphorylation (Ser63) with an EC₅₀ of 920 nM in HepG2 cells [1] |
Its key reported functions include:
The inhibitor has been utilized in various research contexts to elucidate the role of JNK signaling.
| Research Area | Findings | Citation |
|---|---|---|
| Hepatic Fibrosis | This compound modulated hepatic fibrosis in a study, highlighting the role of JNK in liver disease. | [3] |
| Viral Infection | A study on Yellow Fever Virus found that MEK/ERK, not JNK, activation is decisive for replication, providing context on pathway specificity. | [3] |
| Neuronal Survival | Research on aged sympathetic neurons showed that short-term JNK inhibition could promote survival and growth. | [3] |
This compound is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans [3].
The diagram below illustrates the core JNK signaling pathway and the mechanism of this compound, which provides context for its application in experiments.
This compound acts by competitively binding to the ATP-binding site of JNK, preventing its phosphorylation and subsequent activation of downstream processes like apoptosis and gene expression.
JNK-IN-8 has been extensively characterized in both biochemical and cellular settings. The following table summarizes key experimental findings from the literature.
| Assay Type | Cell Line / Model | Key Finding / Protocol Summary | Reference |
|---|---|---|---|
| Cellular Target Engagement | HEK293-T | Ectopic expression of wild-type vs. C116S mutant JNK; JNK-IN-8 inhibits c-Jun phosphorylation only in WT, confirming Cys116-dependent action [1] | [1] |
| Viability & Synergy | MDA-MB-231, HCC1569, MDA-MB-436 (TNBC) | Treatment with JNK-IN-8 and lapatinib synergistically reduces cell viability (Combination Index <1). Induces apoptosis measured by flow cytometry [1] | [1] |
| Mechanism in Cancer | MDA-MB-231 (TNBC) | Combination with lapatinib reduces NF-κB, AP-1, and Nrf2 transcriptional activity, leading to ~10-fold increase in ROS; cell death is rescued by antioxidants or overexpression of p65/Nrf2 [1] | [1] |
| In Vivo Efficacy | Mice with MDA-MB-231 xenografts | JNK-IN-8 (details on dosage not fully specified in results) combined with lapatinib significantly delays tumor growth [1] | [1] |
The diagram below illustrates the core mechanism by which JNK-IN-8 operates and how its inhibition of JNK signaling leads to cellular outcomes, such as sensitizing cancer cells to other drugs.
This diagram shows how JNK-IN-8 covalently inhibits JNK, blocking its pro-survival signaling. When combined with a drug like lapatinib, this disruption overwhelms the cell's antioxidant defenses, leading to lethal ROS accumulation and cell death [1].
Based on the current literature, here are the primary applications and implications of using JNK-IN-8 in research:
The table below summarizes key characteristics of several prominent reversible JNK inhibitors.
| Inhibitor Name | Key Characteristics | JNK Isoform Potency (IC50/Ki) | Primary Advantages | Reported Limitations / Off-Target Effects |
|---|
| SP600125 | - Anthrapyrazolone-based
Here are detailed methodologies for common experiments used to characterize JNK inhibitors, primarily based on the foundational research with SP600125 [1].
This protocol measures the direct inhibition of JNK kinase activity in vitro.
This live-cell assay measures the direct binding of an inhibitor to its JNK target within the complex cellular environment [4].
This assay evaluates the functional consequence of JNK inhibition on its downstream signaling pathway.
The following diagram illustrates the core JNK signaling pathway and the mechanism of action for ATP-competitive reversible inhibitors.
This diagram shows the core JNK signaling cascade and the mechanism by which ATP-competitive inhibitors like SP600125 bind to the kinase's ATP-binding site, preventing phosphorylation and activation of downstream targets like c-Jun [5] [1] [6].
JNK Inhibitor VIII, also known as TCS JNK 6o, is a cell-permeable pyridinylamide compound that acts as a reversible and ATP-competitive inhibitor of JNK isoforms [1]. It binds to the ATP-binding site of the kinases, preventing phosphorylation and activation of downstream substrates like c-Jun [2].
The inhibitor shows high potency and notable selectivity for JNK isoforms, making it a valuable research tool. Its key biochemical properties are summarized below.
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₄ [1] |
| Molecular Weight | 356.38 g/mol [2] |
| Physical Form | Brown solid [1] |
| Solubility | Soluble in DMSO (10 mg/mL) [1] |
| Mechanism | Reversible, ATP-competitive inhibitor [1] |
| Primary Target | c-Jun N-terminal Kinase (JNK) family [2] |
The inhibitory strength of this compound against different JNK isoforms has been characterized using dissociation constant (Ki) and half-maximal inhibitory concentration (IC₅₀). The tables below summarize its potency.
Table 1: Inhibition Constants (Kᵢ) The Kᵢ value represents the binding affinity, with a lower value indicating higher potency [3] [1] [2].
| JNK Isoform | Kᵢ (nM) |
|---|---|
| JNK1 | 2 nM |
| JNK2 | 4 nM |
| JNK3 | 52 nM |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) The IC₅₀ value is the concentration needed to inhibit half of the kinase activity in a cell-free assay [2].
| JNK Isoform | IC₅₀ (nM) |
|---|---|
| JNK1 | 45 nM |
| JNK2 | 160 nM |
Table 3: Cellular Activity This table shows the compound's activity in a cell-based functional assay conducted in HepG2 cells [2].
| Assay Type | Cell Line | Value |
|---|---|---|
| Inhibition of c-Jun Phosphorylation | HepG2 | EC₅₀ = 920 nM |
This compound is primarily used in basic and translational research to elucidate the role of JNK signaling. Key applications include:
This compound differs from other common JNK inhibitors in its properties. The diagram below compares its mechanism with an irreversible inhibitor.
Key distinctions from other inhibitors include:
The table below summarizes the core scaffold and its key structural features based on recent research:
| Feature | Description | Role in JNK Inhibition |
|---|---|---|
| Core Scaffold | Pyrazol-4-yl pyridine (a pyridinylamide-related scaffold) [1] | Serves as an ATP-mimetic, binding to the kinase's hinge region [1]. |
| Hinge Binder | 2-Aminopyridine moiety at pyrazole C4 position [1] | Anchors the molecule by forming hydrogen bonds with methionine residues (Met111 in JNK1/2, Met149 in JNK3) in the hinge region [1]. |
| Hydrophobic Region I Binder | Aryl group (e.g., 3-methoxy or 3-hydroxyphenyl) at pyrazole C3 position [1] | Interacts with hydrophobic region I of the JNK ATP-binding site [1]. |
| Hydrophobic Region II Binder | Arylsulfonamide tethers, connected via ethylene or propylene spacers to the 2-aminopyridine [1] | Occupies hydrophobic region II and can form hydrogen bonds with residues like Gln and Asp [1]. |
| N1 Substituent | Bulky groups like tert-butyl at the N1 position of the pyrazole [1] | Investigated for its potential to influence selectivity between JNK isoforms (e.g., JNK1 selectivity) [1]. |
A significant advancement in JNK inhibitor design is the development of covalent inhibitors that target a conserved cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) not present in other MAPKs [2] [3].
Here are methodologies for critical experiments used to validate JNK inhibitors:
| Assay | Protocol Description | Key Outcome |
|---|---|---|
| Biochemical Kinase Inhibition (Z'-lyte Assay) | A fluorescence-based kinase activity assay. JNK enzyme is incubated with the inhibitor, ATP, and a peptide substrate. Reaction is stopped, and a development reagent is added. Phosphorylation level is determined by the ratio of emission signals [2]. | IC50 values: Concentration of inhibitor required to reduce JNK enzyme activity by half [2]. |
| Cellular Target Engagement (NanoBRET) | Live cells expressing a NanoLuc-JNK fusion protein are treated with a tracer and the test inhibitor. Cellular energy systems are activated, and BRET signal is measured. If the inhibitor engages JNK, it displaces the tracer, reducing the BRET signal [3]. | Cellular EC50: Concentration of inhibitor that achieves 50% target engagement in a cellular environment [3]. |
| Cellular Pathway Modulation (Western Blot) | Cells are pre-treated with the inhibitor and then stimulated with a JNK pathway activator (e.g., sorbitol). Cell lysates are analyzed by SDS-PAGE and Western blotting using antibodies against phosphorylated c-Jun (p-c-Jun) and total JNK [3]. | Inhibition of c-Jun phosphorylation confirms the inhibitor can block the JNK signaling pathway in cells [3]. |
| Binding Mode Analysis (X-ray Crystallography) | JNK3 protein is co-crystallized with the inhibitor. X-ray diffraction data is collected (e.g., at a synchrotron beamline). The structure is solved and refined to visualize the inhibitor's binding mode and covalent bond formation with Cys154 [1] [2]. | A 3D structure of the inhibitor-JNK complex, confirming the binding pose and mechanism of action [1]. |
The following diagram illustrates the JNK signaling pathway and the mechanism of covalent inhibitors:
Fig. 1 The JNK signaling cascade is activated by external stress. Covalent inhibitors bind a unique cysteine (Cys116 in JNK1/2, Cys154 in JNK3) to block substrate phosphorylation. [1] [2] [3]
The field continues to evolve, with several promising areas for further investigation:
JNK Inhibitor VIII, also known as TCS JNK 6o, is a potent and selective small-molecule inhibitor of the c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) family. [1] [2] It is primarily used in scientific research to control JNK biological activity and study phosphorylation-related processes. [3] The table below summarizes its core chemical identifiers and properties.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Description |
|---|---|
| Systematic Name | N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide [4] |
| CAS Number | 894804-07-0 [3] [4] |
| Molecular Formula | C₁₈H₂₀N₄O₄ [4] [5] |
| Molecular Weight | 356.37 g/mol [4] (356.38 g/mol also reported [6] [5]) |
| Purity | Typically ≥95% to 99.77% (batch dependent) [6] [4] |
| Physical Form | White to off-white solid [5] |
This compound functions as a reversible and competitive ATP-binding site inhibitor. [6] It demonstrates remarkable potency and high selectivity for JNK isoforms over other MAP kinases like ERK2 and p38, with reported selectivity exceeding 1000-fold. [6] [5] The table below details its inhibitory profile against the three JNK isoforms.
Table 2: Quantitative Inhibitory Profile of this compound
| Assay Type | JNK1 | JNK2 | JNK3 |
|---|---|---|---|
| Ki (Kinase Binding Constant) | 2 nM [6] [5] | 4 nM [6] [5] | 52 nM [6] [5] |
| IC50 (Cell-Free Activity Assay) | 45 nM [6] [5] | 160 nM [6] [5] | Not explicitly reported |
| Cellular IC50 (c-Jun Phosphorylation in HepG2) | 0.92 µM [6] | - | - |
The biological effects of inhibiting JNK with this compound are extensive. It has been shown to suppress apoptosis, caspase cleavage, and cytochrome C release. [4] It can block JNK phosphorylation without affecting the expression levels of other proteins like IL-6, IL-8, or COX-2. [4]
The following diagram illustrates the JNK signaling pathway and the mechanism by which this compound acts.
This diagram shows how extracellular stressors activate the JNK kinase cascade. This compound acts by competitively binding to the ATP-binding site of JNK, preventing it from phosphorylating its downstream transcription factor targets and thereby modulating critical cellular processes. [1] [6] [2]
A primary application of this compound is to inhibit c-Jun phosphorylation in cell cultures. The protocol below is based on data from experiments using HepG2 cells. [6]
Protocol: Inhibition of c-Jun Phosphorylation in HepG2 Cells
This compound has been screened across a wide panel of human cancer cell lines to determine its anti-proliferative effects. The data is typically reported as IC₅₀ values (the concentration that reduces cell viability by 50%). [6]
Table 3: Selectivity of Growth Inhibitory Effects Across Human Cancer Cell Lines
| Cell Line | Origin | IC₅₀ (µM) | Cell Line | Origin | IC₅₀ (µM) |
|---|---|---|---|---|---|
| NB7 | Neuroblastoma | 2.27 [6] | DU-145 | Prostate Cancer | 19.87 [6] |
| LB2241-RCC | Renal Cell Carcinoma | 6.58 [6] | A172 | Glioblastoma | 21.26 [6] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 13.20 [6] | HepG2 | Hepatocellular Carcinoma | >20 (Reference) [6] |
| BV-173 | B-Cell Leukemia | 14.05 [6] | PC-3 | Prostate Cancer | 42.28 [6] |
Protocol: Cell Viability Assay (e.g., MTS/MTT)
The JNK pathway is a potential therapeutic target for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [1] [2] JNK's role in cancer is complex, as it can promote either cell survival or apoptosis in a context-dependent manner. [1] While first-generation ATP-competitive inhibitors like SP600125 have been widely used in vitro, they often suffer from a lack of specificity. [1] this compound represents a more selective alternative within this class.
It is important to distinguish this compound from other types of JNK inhibitors, such as irreversible covalent inhibitors (e.g., JNK-IN-8), which form a permanent bond with a cysteine residue in the JNK active site and exhibit different pharmacological properties. [7] The ongoing development of isoform-specific inhibitors (e.g., PYC98 and PYC71N) is a key focus in the field to dissect the unique functions of JNK1, JNK2, and JNK3. [1]
The c-Jun N-terminal Kinase (JNK) pathway is a key regulator of stress-induced apoptosis and can promote the activation of caspase cascades. Inhibition of JNK has been shown to protect against cell death in various models, highlighting its potential as a therapeutic target [1] [2] [3].
Summary of Quantitative Data on JNK Inhibition
The table below summarizes key experimental findings from the literature on how JNK inhibition affects caspase activity and cell survival.
| Experimental Model | JNK Inhibitor Used | Caspase Readout | Key Quantitative Finding | Biological Outcome | Source Model |
|---|---|---|---|---|---|
| Oral cancer cell lines (HSC-3, SCC-9) | JNK-IN-8 | Cleavage of Caspase-3, -8, -9 | Reduced caspase cleavage upon JNK inhibition [1]. | Attenuation of Isoginkgetin-induced apoptosis [1]. | In vitro |
| Mouse model of endotoxin-induced sepsis | SP600125 | Active Caspase-8 protein levels | Prevented caspase-8 activation [2]. | Prevention of diaphragmatic weakness [2]. | In vivo |
| C2C12 mouse muscle cells | SP600125 / Dominant-negative JNK construct | Active Caspase-8 protein levels | Prevented cytokine-induced caspase-8 activation [2]. | Protection from inflammation-induced cell death [2]. | In vitro |
Protocol 1: Assessing JNK-Dependent Caspase Activation in Cultured Cells [1] [4]
This protocol is adapted from studies on oral squamous cell carcinoma (OSCC) cells to evaluate how JNK inhibition affects caspase activity.
1. Cell Culture and Treatment
2. Cell Lysate Preparation
3. Western Blot Analysis for Caspase Cleavage
Protocol 2: Caspase Activity Assay Using Synthetic Substrates [4]
This method directly measures the enzymatic activity of specific caspases in cell or tissue homogenates.
1. Sample Preparation
2. Caspase Enzyme Assay
The following diagram illustrates the signaling pathway where JNK activation promotes caspase activation and apoptosis, based on the mechanisms identified in the search results [1] [2] [3]. The points where JNK inhibitors exert their effect are also shown.
The c-Jun N-terminal kinase (JNK) pathway is a key stress-signaling cascade. When activated by reactive oxygen species (ROS), it can promote a form of programmed cell death characterized by mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c [1] [2]. The relationship between JNK and cytochrome c is self-reinforcing; ROS activate JNK, and JNK activation can further increase ROS production, creating a destructive cycle that leads to mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [1].
Inhibition of the JNK pathway breaks this cycle. Suppressing JNK activity has been shown to significantly reduce the production of intracellular ROS and mitochondrial superoxide, a key oxidant [1]. This reduction in oxidative stress helps preserve mitochondrial membrane potential and prevents the permeabilization of the mitochondrial outer membrane, thereby suppressing the release of cytochrome c into the cytosol [1]. Once in the cytosol, cytochrome c is crucial for forming the apoptosome and activating the caspase cascade that executes cell death; preventing its release is therefore a key mechanism for protecting cells from apoptosis [3] [2].
The table below summarizes key characteristics of JNK-IN-8 and a widely used but less selective inhibitor, SP600125.
| Inhibitor | Mechanism | IC₅₀ (JNK1/2/3) | Key Features & Notes |
|---|---|---|---|
| JNK-IN-8 | Irreversible covalent inhibitor targeting a conserved cysteine [4] [5] | 4.7 nM / 18.7 nM / 1.0 nM [5] | High selectivity; first reported irreversible inhibitor; prolonged pharmacodynamic effect [4] [5]. |
| SP600125 | Reversible, ATP-competitive [4] | Not fully specified in results | "Exceptionally low specificity"; use with caution and in combination with other tools to confirm JNK's role [4]. |
This protocol outlines a cell-based assay to demonstrate the efficacy of JNK inhibitors in suppressing stress-induced cytochrome c release.
The following diagram illustrates the core signaling pathway and the mechanistic target of JNK inhibitors, created using Graphviz per your specifications.
JNK inhibitors represent a promising therapeutic strategy for conditions ranging from cancer to neurodegenerative diseases. Demonstrating their cell permeability and subsequent biological activity is a critical step in preclinical development. The following application notes summarize the cellular effects of several well-characterized JNK inhibitors, as reported in recent scientific literature.
Table 1: Experimentally Validated Cellular Effects of Select JNK Inhibitors
| Inhibitor Name | Cell Type / Model | Key Experimental Readouts for Cellular Activity | Reported Outcome | Citation |
|---|
| IQ-1S | MCF7 breast cancer cells (2D & 3D spheroids) | • Reduction in spheroid cross-sectional area • Induction of apoptosis (Annexin V/PI staining) • Reduction in cell proliferation (label-free impedance) | Significant inhibition of 3D spheroid growth and induction of apoptosis in monolayer culture, confirming cellular uptake and efficacy. [1] | | | IQ-1S | OXYS rat retina (AMD model) | • Reduction in phosphorylation of JNK target c-Jun (Western Blot) • Prevention of synaptic loss | Suppressed JNK signaling pathway activity and demonstrated neuroprotective effects in vivo, indicating bioavailability and tissue penetration. [2] | | | JNK-IN-8 | HeLa & A375 cells | • Inhibition of c-Jun phosphorylation (substrate of JNK) | Inhibited phosphorylation of the direct JNK substrate c-Jun in cells, demonstrating target engagement. [3] | | | SP600125 | HT22 neurons | • Increased cell viability (CCK-8 assay) • Reduction in PARP-1 activation & AIF nuclear translocation • Decreased intracellular ROS production | Protected neurons from oxidative stress-induced parthanatos, confirming functional intracellular inhibition of JNK pathway. [4] | |
The relationship between JNK signaling and key cellular outcomes like apoptosis and parthanatos is central to interpreting these results. The diagram below illustrates this signaling pathway and the points of inhibitor intervention.
Diagram Title: JNK Signaling in Cell Death Pathways
The following protocols are adapted from the methodologies used in the cited research to assess the cellular permeability and efficacy of JNK inhibitors.
This protocol is adapted from studies on MCF7 breast cancer cells treated with IQ-1S [1].
1.1 3D Spheroid Growth Inhibition Assay
1.2 Apoptosis Assay by Flow Cytometry
This protocol is a standard method for confirming target engagement, as used in both the retina and neuron studies [4] [2].
The overall workflow for investigating a JNK inhibitor's activity, from in silico analysis to functional assays, can be visualized as follows.
Diagram Title: Workflow for JNK Inhibitor Activity Confirmation
This compound is a potent, cell-permeable ATP-competitive inhibitor that is widely used in research to probe JNK signaling pathways [1]. The table below summarizes key quantitative and application data available from the search results.
| Property | Details |
|---|---|
| Known Applications | Inhibition of stress-induced (e.g., anisomycin) JNK activity in live-cell imaging and biochemical assays [1]. |
| Reported Concentration | 10 μM for pre-treatment of HeLa cells to inhibit anisomycin-induced JNK activity [1]. |
| Treatment Duration | Pre-treatment for an unspecified duration before stimulation [1]. |
| Key Experimental Readout | Prevents phosphorylation of biosensor JNKAR1 and endogenous JNK substrates (e.g., c-Jun) [1]. |
The following diagram outlines a generalized experimental workflow for using this compound, based on the methodology described in the scientific literature [1].
This protocol is adapted from a study that used this compound to validate a JNK biosensor [1].
JNK inhibitors can have complex, context-dependent effects on TGF-β signaling, ranging from synergistic enhancement to direct inhibition of pathway crosstalk.
The table below summarizes the key quantitative findings from these studies:
| Cell Type/Model | JNK Inhibitor / TGF-β Modulator | Key Observed Effects | Mechanistic Insights |
|---|---|---|---|
| RBE human cholangiocarcinoma cells [1] | SP600125 (JNK inhibitor) | Enhanced TGF-β1-induced apoptosis | ↑ Smad2/3 phosphorylation; ↑ Smad-mediated transcription; ↑ Caspase cleavage (Smad4-dependent) |
| HOS & 143B osteosarcoma cells [2] | RepSox (TGF-β inhibitor) | Suppressed proliferation, migration, invasion; induced S-phase arrest & apoptosis | ↓ JNK/Smad3 signaling pathway; ↓ EMT-related proteins (N-cadherin, Vimentin, MMP-2, MMP-9) |
| KRAS-mutant lung cancer cells [3] | Kuwanon C (SIRT1 activity inhibitor) | Overcame resistance to cisplatin & pemetrexed | ↓ TGF-β–Smad2/3–JNK1 signaling; ↓ pSIRT1(Ser27) and pSIRT1(Ser47) levels |
Here are detailed methodologies for key experiments examining the JNK/TGF-β interaction.
This protocol is adapted from studies on cholangiocarcinoma and osteosarcoma cells to evaluate the combined effect of JNK inhibition and TGF-β signaling on apoptosis [1] [2].
Cell Seeding and Treatment:
Cell Staining:
Data Analysis:
This protocol is crucial for validating the mechanistic findings related to Smad and JNK pathway crosstalk [1] [3].
Cell Treatment and Protein Extraction:
Gel Electrophoresis and Transfer:
Antibody Probing:
Detection and Analysis:
The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a general experimental workflow based on the cited research.
JNK Inhibitor VIII (CAS 894804-07-0), also known as TCS JNK 6o, is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK-1, JNK-2, and JNK-3). This small molecule inhibitor has demonstrated significant potency with Ki values of 2 nM, 4 nM, and 52 nM for JNK-1, -2, and -3, respectively, and IC₅₀ values of 45 nM and 160 nM for JNK-1 and -2, respectively [1]. The compound exhibits remarkable selectivity, showing over 1000-fold selectivity for JNK-1 and -2 over other MAP kinases including ERK2, p38α, and p38δ [1].
This compound has been widely utilized in research investigating JNK-related signaling pathways, including stress responses, apoptosis, and cellular survival mechanisms [2]. Studies indicate that this inhibitor can effectively suppress apoptosis, caspase cleavage, and cytochrome C release while blocking phosphorylation of JNK without affecting the expression of IL-6, IL-8, or COX-2 [2]. These properties make it an invaluable tool for dissecting the complex roles of JNK signaling in various physiological and pathological contexts.
The following application notes provide detailed protocols for stock solution preparation, quality control, and experimental applications of this compound to ensure reproducible results in research settings.
Table 1: Chemical properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 894804-07-0 [2] |
| Molecular Formula | C₁₈H₂₀N₄O₄ [1] |
| Molecular Weight | 356.38 g/mol [1] |
| Purity | ≥95% [2] to 99.58% [1] |
| Physical Form | White to off-white solid [1] |
| Storage Conditions | Powder: -20°C for 3 years; Solution: -80°C for 6 months or -20°C for 1 month [1] |
Weighing: Allow the this compound vial to reach room temperature before opening to prevent condensation. Accurately weigh the desired amount of compound using an analytical balance.
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the recommended stock concentration of 10-100 mM. For most applications, 10 mM stock solution is recommended [1].
Solubilization:
Aliquoting: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
Storage: Store aliquots at -80°C for long-term storage (6 months) or -20°C for short-term storage (1 month) [1].
Table 2: Recommended stock solution concentrations and preparation guidelines
| Stock Concentration | DMSO Volume per 1 mg Compound | Stability | Recommended Applications |
|---|
| 10 mM | 280.6 μL | -80°C: 6 months -20°C: 1 month | Standard cell culture studies Kinase inhibition assays | | 50 mM | 56.1 μL | -80°C: 6 months -20°C: 1 month | High-throughput screening Concentrated dosing solutions | | 100 mM | 28.1 μL | -80°C: 3 months -20°C: 2 weeks | Limited applications requiring minimal dilution |
Examine the prepared stock solution for clarity and absence of particulate matter. This compound solutions should appear clear without visible precipitation or discoloration [1].
To verify inhibitory activity, consider testing the stock solution in a JNK phosphorylation assay:
The inhibitor should effectively block JNK phosphorylation without affecting total JNK protein levels [2].
Table 3: Recommended working concentrations for various experimental systems
| Experimental System | Working Concentration Range | Pre-incubation Time | Key Readouts |
|---|
| Standard inhibition studies | 100 nM - 1 μM | 1-2 hours | JNK phosphorylation AP-1 activity | | Apoptosis suppression | 500 nM - 5 μM | 2-4 hours | Caspase cleavage Cytochrome C release | | Stress response modulation | 250 nM - 2.5 μM | 1 hour before stressor | Cell viability Stress marker expression |
| Issue | Potential Cause | Solution |
|---|---|---|
| Poor solubility in DMSO | Low-quality DMSO with water contamination | Use fresh, anhydrous DMSO; ensure proper storage |
| Reduced inhibitory activity | Multiple freeze-thaw cycles | Prepare single-use aliquots; avoid repeated thawing |
| Extended storage at -20°C | Use -80°C for long-term storage; verify storage conditions | |
| Precipitate formation in working solution | Rapid dilution into aqueous buffer | Add compound solution to rapidly stirring buffer |
| High final DMSO concentration in media | Keep final DMSO concentration ≤0.1% for cell studies |
The JNK signaling pathway represents a critical component of cellular stress response mechanisms. As part of the mitogen-activated protein kinase (MAPK) family, JNKs are activated by diverse stimuli including environmental stress, inflammatory cytokines, and growth factors [3]. The paradoxical role of JNK in both promoting and suppressing tumorigenesis underscores the importance of precise pharmacological tools like this compound for dissecting these complex biological functions [4].
Figure 1: JNK Signaling Pathway and Inhibitor Mechanism. This compound acts as an ATP-competitive inhibitor of JNK isoforms, blocking downstream phosphorylation of transcription factors. Note the paradoxical activation of the JNK pathway by certain p38 MAPK inhibitors like SB202190, highlighting the complexity of kinase signaling networks [5].
The table below summarizes the known inhibitory concentrations of this compound from a commercial supplier's data sheet [1].
| Target | IC50 (Half-Maximal Inhibitory Concentration) | Ki (Inhibition Constant) |
|---|---|---|
| JNK1 | 45 nM | 2 nM |
| JNK2 | 160 nM | 4 nM |
| JNK3 | Information missing [1] | 52 nM |
This protocol is adapted from methods used in studies with other JNK inhibitors (like SP600125 and JNK-IN-8) [2] [3]. You will need to optimize the concentrations based on your specific cell model and experimental goals, using the data in the table above as a starting point.
The following diagram illustrates the general workflow for a cellular assay investigating the effect of a JNK inhibitor, integrating the protocols described above.
The diagram below summarizes the core JNK signaling pathway, showing where this compound acts and which phosphorylation events you can measure in your Western blot to confirm its activity.
JNK Inhibitor VIII (also known as TCS JNK 6o) is a cell-permeable, reversible, and ATP-competitive inhibitor that demonstrates high potency and selectivity for JNK isoforms [1] [2].
The table below summarizes its key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC₅₀).
| JNK Isoform | Ki (nM) | IC₅₀ (nM) |
|---|---|---|
| JNK1 | 2 [1] [2] [3] | 45 [2] [3] |
| JNK2 | 4 [1] [2] [3] | 160 [2] [3] |
| JNK3 | 52 [1] [2] [3] | Not Fully Characterized |
This compound is a valuable tool for probing JNK-dependent signaling pathways. Here are detailed protocols for its major research applications.
This protocol is used to measure the inhibitor's efficacy in a cellular context, typically in HepG2 cells [1] [2].
Workflow Diagram
Detailed Protocol
This protocol determines the effect of this compound on the growth of various cancer cell lines [2].
Workflow Diagram
Detailed Protocol
Research shows this compound can preferentially block the growth of PTEN-null mouse embryonic fibroblasts (MEFs) and reverse mesenchymal profiles in paclitaxel (PTX)-resistant breast cancer cells [1] [5].
Signaling Pathway Diagram
Detailed Protocol
This compound (CAS 894804-07-0) is a potent, cell-permeable, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), which are key signaling molecules within the mitogen-activated protein kinase (MAPK) pathway. This pyridinylamide compound demonstrates excellent selectivity across the kinase family, making it a valuable tool for deciphering JNK-specific functions in various cellular processes. The inhibitor has shown particular utility in cancer research, especially in hepatocarcinoma models like HepG2 cells, where JNK signaling plays a significant role in cell survival, proliferation, and drug resistance mechanisms.
The compound has demonstrated efficacy in blocking JNK-mediated cellular responses, including suppression of apoptosis, caspase cleavage, and cytochrome C release, without significantly affecting the expression of IL-6, IL-8, or COX-2. Its ability to preferentially block the growth of PTEN-deficient cells further enhances its research value in oncology applications, particularly in liver cancer models where PTEN pathway alterations are common.
This compound (N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) possesses well-defined chemical properties that inform its research application:
The compound's SMILES string (N(c2nc(c(c(c2)N)C#N)OCC)C(=O)Cc1c(ccc(c1)OC)OC) and InChI key (KQMPRSZTUSSXND-UHFFFAOYSA-N) provide unique identifiers for chemical tracking and verification. Its solubility profile recommends DMSO as the primary solvent for stock solution preparation, with subsequent dilution into aqueous cell culture media.
This compound exhibits a compelling biochemical potency and selectivity profile:
Table 1: Kinase Inhibition Profile of this compound
| Target | Inhibition Constant (Ki) | Cellular EC₅₀ |
|---|---|---|
| JNK1 | 2 nM | 920 nM (c-jun phosphorylation in HepG2) |
| JNK2 | 4 nM | - |
| JNK3 | 52 nM | - |
| Other Kinases (72 tested) | Highly selective (>100-fold selectivity for JNK over most other kinases) |
The inhibitor operates through a reversible mechanism that competes with ATP binding, allowing for temporal control of JNK inhibition in experimental settings. Its cell-permeable nature enables study of intracellular JNK-dependent processes without requiring specialized delivery methods.
In HepG2 hepatocarcinoma cells, this compound has demonstrated significant effects on apoptotic regulation. Research findings indicate that the compound suppresses apoptosis, caspase cleavage, and cytochrome C release, suggesting its utility in studying stress-induced cell death pathways. At the molecular level, it effectively blocks the phosphorylation of JNKAR1 and cellular responses to anisomycin, establishing its functional efficacy in intact cellular systems.
The inhibitor has also been shown to reduce TGF-induced JNK activation, positioning it as a valuable tool for investigating TGF-β signaling crosstalk in liver cancer models. This application is particularly relevant in hepatocarcinoma research, where both JNK and TGF-β pathways contribute to disease progression and therapeutic resistance.
The side population (SP) in hepatocarcinoma cells, which exhibits stem-like properties and contributes to chemoresistance, has been closely linked to JNK signaling activation:
Table 2: JNK Inhibition Effects on HepG2 Side Population Cells
| Parameter | Control | 5-FU Treatment | 5-FU + JNK Inhibitor |
|---|---|---|---|
| SP Fraction | Baseline | Increased | Reverted to near baseline |
| p-SAPK/JNK | Baseline | Elevated | Suppressed |
| p-c-Jun | Baseline | Elevated | Suppressed |
| Cell Survival | 100% | Decreased | Variable effect |
Studies using the specific JNK inhibitor SP600125 (a tool compound with similar application to this compound) have demonstrated that pharmacological inhibition of JNK signaling can revert the chemotherapy-induced expansion of SP cells in HepG2 cultures. This suggests that this compound may serve similar functions in blocking this resistance mechanism, potentially enhancing the efficacy of conventional chemotherapeutic agents.
Recent research has revealed a novel role for JNK in maintaining lysosomal membrane stability through regulation of LAMP2A, a critical lysosomal membrane protein. In HepG2 cells, JNK inhibition reduces LAMP2A stability by promoting its proteasomal degradation, ultimately sensitizing cells to lysosomotropic agents. This effect appears cancer-specific, as normal liver cells do not exhibit the same vulnerability, suggesting a potential therapeutic window for JNK inhibitor-based combinations.
The lysosomal destabilization induced by JNK inhibition creates a synergistic effect with lysosomotropic compounds, leading to enhanced cell death through lysosomal membrane permeabilization (LMP). This combination approach may be particularly effective in hepatocarcinoma cells, which frequently exhibit enlarged and fragile lysosomal compartments compared to their normal counterparts.
Table 3: Summary of Experimental Effects of JNK Inhibition in HepG2 Cells
| Experimental Condition | Key Parameters Measured | Results |
|---|---|---|
| Monolayer Culture (2D) | Cell proliferation (impedance monitoring) | Significant reduction at 10-20 μM |
| Apoptosis Assay (Annexin V/PI) | Apoptotic cells after 72-153 h | Significant increase at 20 μM |
| 3D Spheroid Culture | Cross-sectional area at 168 h | ~50% reduction vs. control (0.0036 vs. 0.0076 mm²) |
| LAMP2A Stability | Protein half-life | Decreased from >6h to ~2h with JNK inhibition |
| Combination with Lysosomotropic Agents | Cell death enhancement | Potentiated effect in cancer cells only |
Stock Solution Preparation: Dissolve this compound in molecular biology grade DMSO to prepare a 10 mM stock solution. Gently vortex until completely dissolved (typically 3-5 minutes). Avoid excessive heating as the compound is light-sensitive.
Aliquoting and Storage: Dispense into single-use aliquots in amber vials to prevent freeze-thaw degradation. Store at -20°C under inert gas packaging; under these conditions, the compound remains stable for at least 12 months.
Working Solution Preparation: Dilute stock solution into pre-warmed cell culture medium to achieve final treatment concentrations (typically 1-20 μM). Ensure that the DMSO concentration does not exceed 0.1% (v/v) in any experiment to maintain cell viability.
Cell Culture Conditions: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
Treatment Protocol: Seed cells at appropriate densities (e.g., 5×10⁵ cells for survival assays, 1×10⁶ cells for protein analysis) and allow to adhere overnight. Replace medium with fresh medium containing this compound at desired concentrations. Include vehicle controls (0.1% DMSO) in all experiments.
Treatment Duration: Depending on the experimental endpoint, treat cells for 24-72 hours for most applications. For apoptosis assays, extend treatment to 72-153 hours to observe maximal effect.
Spheroid Generation: Utilize hydrogel Microchamber Arrays (hMCA) to generate uniform 3D spheroids. Seed single-cell suspensions of HepG2 cells at approximately 9 cells per spheroid chamber to ensure consistent initial spheroid size.
Drug Treatment in 3D Culture: Add this compound directly to cells seeded in the hydrogel array. Final concentration of 20 μM is recommended based on published efficacy. Refresh medium containing inhibitor every 48-72 hours.
Spheroid Monitoring: Capture brightfield images daily using inverted microscopy. Measure cross-sectional area (CSA) using image analysis software (e.g., ImageJ). Continue monitoring for 7 days to observe significant growth inhibition effects.
Viability Assessment: At endpoint, stain spheroids with propidium iodide (3.7 μM) and fluorescein-diacetate (1.2 μM) for simultaneous measurement of dead and live cells within each spheroid. Quantify fluorescence intensity using appropriate filters.
Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization followed by centrifugation at 300 × g for 5 minutes.
Annexin V/Propidium Iodide Staining: Resuspend cell pellet in 1× binding buffer at 1×10⁶ cells/mL. Add Annexin V-FITC and propidium iodide according to manufacturer recommendations. Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze samples within 1 hour using a flow cytometer with appropriate filter sets. Collect a minimum of 10,000 events per sample. Use unstained cells, single-stained controls, and DMSO-treated cells for compensation and gating strategies.
Data Interpretation: Calculate the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Compare this compound-treated samples to vehicle controls using appropriate statistical tests.
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant.
Electrophoresis and Transfer: Separate 20-30 μg of total protein by SDS-PAGE (10% gel). Transfer to nitrocellulose membranes using standard wet or semi-dry transfer methods.
Antibody Probing: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-SAPK/JNK (Thr183/Tyr185), total JNK, p-c-Jun, and loading control (β-actin) overnight at 4°C. Use appropriate HRP-conjugated secondary antibodies for detection.
Signal Detection: Develop blots using enhanced chemiluminescence substrate. Quantify band intensities using densitometry software. Normalize phospho-protein levels to total protein and loading controls.
Diagram 1: JNK Signaling Pathway and Inhibitor Mechanism. This diagram illustrates the activation of JNK signaling by various stimuli and the downstream cellular processes affected by this compound in HepG2 cells.
Dose-Response Validation: While effective concentrations typically range from 1-20 μM, perform initial dose-response curves for each new experimental setup. Assess phospho-c-Jun reduction by Western blot to confirm target engagement.
Temporal Considerations: JNK inhibition effects are time-dependent. For acute signaling studies, pre-treat cells for 2-4 hours before additional stimuli. For phenotypic outcomes (e.g., apoptosis, spheroid growth), extend treatment to 72+ hours.
Cell Density Effects: Maintain consistent cell seeding densities, as JNK signaling can be influenced by cell-cell contact and confluence. High density can activate stress pathways independent of experimental treatment.
Solvent Toxicity: DMSO concentrations exceeding 0.1% can independently affect cell viability and stress pathways. Include vehicle-only controls in all experiments and verify DMSO concentrations across treatment conditions.
Off-Target Effects: At higher concentrations (>20 μM), this compound may exhibit reduced kinase specificity. Use the lowest effective concentration and consider complementary approaches (genetic inhibition) to verify JNK-specific phenotypes.
3D Culture Penetration: In spheroid models, ensure adequate compound penetration by monitoring inhibitor efficacy in core regions. For spheroids >200 μm diameter, consider technical adjustments to improve distribution.
This compound represents a valuable pharmacological tool for investigating JNK signaling in HepG2 hepatocarcinoma models. Its well-characterized selectivity, reversible mechanism, and efficacy in both 2D and 3D culture systems enable researchers to dissect JNK-specific functions in apoptosis regulation, cancer stem cell maintenance, and lysosomal stability. The compound's ability to sensitize hepatocarcinoma cells to cytotoxic agents highlights its potential as part of combination therapy research, particularly given the cancer-specific vulnerability in lysosomal regulation.
The experimental protocols outlined provide a foundation for applying this compound in various research contexts, from basic signaling studies to more complex therapeutic investigations. As research in this area advances, this compound continues to offer insights into hepatocarcinoma biology and potential therapeutic strategies targeting JNK signaling networks.
The table below outlines the fundamental solubility and chemical characteristics of JNK Inhibitor VIII as provided by commercial suppliers.
| Property | Value / Description |
|---|---|
| Molecular Weight | 356.38 g/mol [1] [2] |
| CAS Number | 894804-07-0 [2] |
| Recommended Solvent | DMSO [1] [2] [3] |
| Reported Solubility in DMSO | • 71 mg/mL (199.2 mM) [1] • 250 mg/mL (~701.5 mM) [2] • 10 mg/mL [3] | | Solubility in Other Solvents | Insoluble in Water and Ethanol [1] | | Mechanism of Action | ATP-competitive, reversible inhibitor [3] |
This table summarizes the key inhibitory data and provides a referenced example of its application in a cell-based experiment.
| Parameter | Details |
|---|---|
| Ki Values | JNK1: 2 nM; JNK2: 4 nM; JNK3: 52 nM [1] [2] [3] |
| IC50 Values | JNK1: 45 nM; JNK2: 160 nM (Cell-free assay) [1] [2] |
| Functional Assay (Example) | Inhibition of c-Jun phosphorylation in HepG2 cell line [1] |
| Reported EC50 in Cells | 920 nM in HepG2 cells [1] [3] |
Based on the data, here is a typical protocol for preparing a stock solution and testing the inhibitor's activity:
Here are solutions to common issues you might encounter:
Problem: Precipitate Forms After Thawing or Dilution
Problem: Low Inhibitory Activity in Cellular Assays
Problem: Off-Target Effects
The table below summarizes the key physical properties and storage conditions for JNK Inhibitor VIII:
| Property | Specification |
|---|---|
| Physical Form | Solid [1] |
| Color | Brown [1] |
| Purity | ≥95% [2] [1] |
| Recommended Storage Temperature | -20°C [1] |
| Storage Condition | Protect from light [1]; Packaged under inert gas [1] |
| Solubility in DMSO | 10 mg/mL [1] to 71 mg/mL [3] |
Here are solutions to common issues you might encounter when working with this compound:
| Problem | Possible Cause | Solution & Recommendation |
|---|---|---|
| Low solubility | Solvent choice | Use DMSO as the primary solvent [3] [1]. |
| Precipitation in aqueous buffers | Solvent addition order | For in vivo studies, pre-dissolve in DMSO first, then add to aqueous solutions like CMC-Na or a mix of PEG300, Tween-80, and water [3]. |
| Rapid compound degradation | Improper storage | Always store at -20°C, protect from light, and keep the container sealed under inert gas [1]. Aliquot to avoid repeated freeze-thaw cycles. |
| Lack of cellular activity | Inactive compound or incorrect concentration | Verify activity with a positive control. The compound inhibits c-Jun phosphorylation with an EC50 of 920 nM in HepG2 cells [1]. |
This compound is a well-validated tool for studying JNK signaling. The diagram below illustrates the signaling pathway it targets and a key validation experiment.
This diagram shows that this compound acts as an ATP-competitive inhibitor directly on the JNK enzymes (JNK1, JNK2, JNK3), blocking the phosphorylation of their downstream targets like c-Jun [2] [3] [4].
This protocol is adapted from the literature and supplier datasheets [3] [1].
The table below summarizes the selectivity data for several JNK inhibitors from recent studies. Please note that these are different compounds, and their profiles may not directly reflect that of JNK Inhibitor VIII.
| Inhibitor Name | Primary Target | Reported Off-Target Kinases | Key Selectivity Findings | Source/Assay Context |
|---|---|---|---|---|
| YL5084 [1] | JNK2 (Covalent) | JNK1, JNK3 | 20-fold higher selectivity for JNK2 over JNK1; engages JNK2 in cells. | Biochemical kinase assay; Panel of >400 kinases [1] |
| THZ-3-60-1 [1] | JNK2 | EGFR, CK1, DDR1, CDK7, Aurora A/B | Poor kinome-wide selectivity despite JNK2 vs. JNK1 selectivity. [1] | Panel of >400 kinases [1] |
| JNK-IN-8 [2] | JNK1/2/3 (Pan, Irreversible) | N/A in sources | A precursor covalent inhibitor; targets Cys116 in JNK2 (Cys154 in JNK3), a residue unique among MAPKs. [1] [2] | N/A |
| 1aR-IN-8 [2] | JNK1/2/3 (Pan, Reversible) | N/A in sources | A reversible covalent inhibitor; demonstrated high resilience against off-target thiols like glutathione. [2] | NanoBRET target engagement assay in live HEK293T cells [2] |
To determine the selectivity of a JNK inhibitor in your own experiments, you can follow this generalized workflow, which synthesizes methodologies from the search results [1] [2].
1. Biochemical Kinase Assays: Begin by profiling the inhibitor against a broad panel of human kinases (e.g., >400 kinases) to identify primary off-targets. This is typically done using ATP-concentration competitive assays to calculate the dissociation constant (KI) and the rate of inactivation (Kinact) for covalent inhibitors [1].
2. Cellular Target Engagement: Confirm that the inhibitor binds to JNK in a cellular context. The NanoBRET target engagement assay is a highly relevant method cited [2]. * Application: Treat live HEK293T cells expressing a NanoLuc-JNK fusion protein with the inhibitor. * Measurement: Add a cell-permeable, fluorescent tracer that competes with the inhibitor for binding to JNK. A decrease in BRET (Bioluminescence Resonance Energy Transfer) signal indicates successful target engagement by the inhibitor. * Outcome: Calculate the compound's IC50 value for cellular JNK binding [2].
3. Functional Validation in Disease Models: Test the functional biological consequences of inhibition. * Pathway Inhibition: Treat relevant cell lines (e.g., cancer models) with the inhibitor and assess downstream pathway activity by measuring phosphorylation levels of key substrates like c-Jun via Western blot [2] [3]. * Phenotypic Rescue: In disease models (e.g., paclitaxel-resistant breast cancer cells), evaluate if the inhibitor rescues pathological phenotypes such as reduced cell migration or increased cell death [3].
Q: Why is achieving isoform-selectivity for JNK1 or JNK2 so difficult? A: The ATP-binding pockets of JNK1 and JNK2 have a 98% amino acid identity and differ by only two residues. This high degree of similarity makes designing small molecules that can distinguish between them extremely challenging [1].
Q: My JNK inhibitor shows anti-proliferative effects, but I suspect they are JNK-independent. How can I confirm this? A: This is a recognized issue. As a case study, the JNK2-selective inhibitor YL5084 exhibited anti-proliferative effects in multiple myeloma cells that were found to be JNK2-independent [1]. To investigate:
Q: What are the pros and cons of using irreversible covalent JNK inhibitors? A:
Q: Are there modern strategies to improve the selectivity and safety of covalent JNK inhibitors? A: Yes. A promising approach is the use of reversible covalent inhibitors. These compounds, such as those with cyclic Michael acceptor warheads (e.g., cyclohexenone), form a temporary bond with the target cysteine. This allows for fine-tuned residence time, improved resilience against off-target thiols like glutathione, and can even enhance JNK isoform specificity [2].
The following diagrams illustrate the core concepts of JNK inhibitor mechanisms and selectivity.
The search results indicate that while the development of highly selective JNK inhibitors is an active area of research, a definitive and comprehensive selectivity profile for This compound itself was not available in the sources consulted.
This compound, also known as TCS JNK 6o, is a potent ATP-competitive, selective inhibitor of c-Jun N-terminal kinase (JNK). Its primary mechanism is suppressing apoptosis, caspase cleavage, and cytochrome C release by blocking JNK phosphorylation [1] [2].
Key Biochemical Properties
| Property | Detail |
|---|---|
| CAS Number | 894804-07-0 [1] |
| Molecular Formula | C₁₈H₂₀N₄O₄ [1] |
| Molecular Weight | 356.37 g/mol [1] |
| Purity | ≥95% [1] |
| Primary Solvent | DMSO (typical stock concentration: 10-25 mg/mL) [2] |
Potency (IC₅₀ and Kᵢ Values)
| JNK Isoform | IC₅₀ | Kᵢ |
|---|---|---|
| JNK1 | 45 nM [2] | 2 nM [2] |
| JNK2 | 160 nM [2] | 4 nM [2] |
| JNK3 | - | 52 nM [2] |
The optimal concentration depends on your assay system (2D vs. 3D) and desired outcome (inhibiting proliferation vs. inducing apoptosis). Here is a summary of effective concentrations reported in recent studies:
Reported Effective Concentrations in Cell-Based Assays
| Cell Line / Model | Assay Type | Effective Concentration | Key Observed Effect | Citation |
|---|---|---|---|---|
| MCF7 Breast Cancer | 3D Spheroid Growth | 20 µM | Significant reduction in spheroid size and disruption of regular, round morphology. [3] | PMC12609690 |
| MCF7 Breast Cancer | 2D Monolayer (Proliferation) | 10-20 µM | Reduced cell proliferation measured by label-free impedance. [3] | PMC12609690 |
| MCF7 Breast Cancer | 2D Monolayer (Apoptosis) | 20 µM | Significant increase in apoptosis after 72 and 153 hours of treatment. [3] | PMC12609690 |
| General JNK Inhibition | Biochemical/Biomarker | 1-10 µM | A reasonable starting range for testing inhibition of JNK phosphorylation in cells. [1] | Santa Cruz Biotechnology |
This protocol is adapted from a 2025 study on MCF7 breast cancer spheroids [3].
Workflow Overview The diagram below outlines the key stages of the protocol.
Detailed Steps
To fully understand the biological context of your experiments, the following diagram summarizes the key pathway affected by this compound.
The table below summarizes key findings from research studies on how JNK inhibitors affect cell viability, either alone or in combination with other compounds.
| JNK Inhibitor | Cell Line / Context | Treatment Conditions | Impact on Cell Viability | Key Finding / Mechanism | Citation |
|---|---|---|---|---|---|
| JNK-IN-8 | Human TNBC cells (MDA-MB-231, MDA-MB-436, HCC1569) | In combination with Lapatinib (EGFR/HER2 inhibitor) | Synergistic decrease (Combination Index < 1) | Induces cytotoxic oxidative stress; blocks antioxidant response via Nrf2/AP-1/NF-κB. | [1] |
| SP600125 | Pancreatic PDAC cells (MIA PaCa-2, PANC-1) | Pre-treatment for 2h before Piperlongumine (PL) | Significantly blocks PL-induced cell death. | JNK signaling contributes to PL-induced cell death; inhibitor blocks Nrf-2 translocation and HMOX-1 expression. | [2] |
| SP600125 | Prostate cancer cells (LNCaP, PC3) | Used alongside p38 inhibitor (SB203580) | Diminishes drug-induced growth inhibition. | MAPK pathway inhibitors can protect cells from chemotherapy-induced growth inhibition. | [3] |
| JNK-IN-8, AS601245, Bentamapimod, SP600125 | Huh7 cells (Liver) infected with HCoV-229E | Pre-treatment for 1h before viral infection | Strong, dose-dependent decrease in infection (dsRNA+ cells). | JNK activity is required for the viral replication cycle; inhibition reduces infectious virus production. | [4] |
The Cell Counting Kit-8 (CCK-8) is a common, reliable method for assessing cell viability and cytotoxicity. Here is a standard protocol you can adapt for testing JNK inhibitors [3].
Application: This protocol is suitable for cell viability detection, cell proliferation and toxicity detection, and for creating a standard curve to correlate optical density (OD) with cell number [3].
Procedure Overview:
Data Calculation:
[(As - Ab) / (Ac - Ab)] x 100%[(Ac - As) / (Ac - Ab)] x 100%The diagram below illustrates the core JNK signaling cascade and its role in determining cell survival or death, which is central to understanding inhibitor mechanisms.
The diagram shows that the JNK pathway is activated by diverse stimuli [5] [6]. This activation is a multi-tiered kinase cascade: MAP3Ks (like MEKK1-4) phosphorylate and activate MKK4/7, which in turn phosphorylate and activate JNK. Active JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun. The final cellular outcome—survival or apoptosis—depends on the signal duration and the specific cellular context [2] [5].
Here are answers to potential FAQs researchers might encounter:
Here are answers to some common questions researchers have when working with JNK Inhibitor VIII.
Q1: What is the solubility and recommended solvent for this compound? this compound is highly soluble in DMSO but is insoluble in water or ethanol [1]. For a 10 mM stock solution, dissolve 1.77 mg of the compound in 500 µL of DMSO [2].
Q2: How should I aliquot and store my stock solution? Proper aliquoting is critical for maintaining the compound's stability and preventing repeated freeze-thaw cycles.
Q3: What should I do if my experiment requires a concentration that leads to high final DMSO levels? High DMSO concentrations can be toxic to cells. If your experimental conditions require a high concentration of the inhibitor, consider these strategies:
When using this compound in your experiments, consider the following points based on published research:
| Cell Line | Cell Line Type | Assay Type | Reported IC50 (µM) |
|---|---|---|---|
| NB7 | Human Neuroblastoma | Growth Inhibition | 2.27 |
| LB2241-RCC | Human Renal Cell Carcinoma | Growth Inhibition | 6.58 |
| NCI-H1299 | Human Non-Small Cell Lung Cancer | Growth Inhibition | 13.20 |
| BV-173 | Human Chronic Myelogenous Leukemia | Growth Inhibition | 14.05 |
| HepG2 | Human Liver Cancer | c-Jun Phosphorylation (Ki) | 0.004 |
| HepG2 | Human Liver Cancer | c-Jun Phosphorylation (EC50) | 0.92 |
Functional Assays: To confirm the on-target effect of the inhibitor, you can measure the phosphorylation levels of c-Jun, a direct downstream target of JNK. In HepG2 cells, this compound inhibits c-Jun phosphorylation with an EC50 of 0.92 µM [1]. Always include a DMSO vehicle control in your experimental design.
Related Research Context: Studies using other JNK inhibitors highlight the importance of this signaling pathway. For example, inhibiting JNK has been shown to alter the developmental trajectories of neuronal networks [3] and can synergize with other drugs, like lapatinib, to induce cell death in triple-negative breast cancer [4]. This suggests this compound could be valuable in combination therapy studies.
The diagram below outlines the recommended workflow for preparing and using your this compound stock solution.
Accurately preparing and storing the compound is the first step to ensuring experimental reproducibility.
| Specification | Details |
|---|---|
| CAS Number | 894804-07-0 [1] |
| Molecular Formula | C₁₈H₂₀N₄O₄ [1] [2] |
| Molecular Weight | 356.37 g/mol [1] |
| Purity | ≥95% [1] (One supplier indicates a lot with 98.93% purity [2]) |
| Solubility | Soluble in DMSO (25 mg/mL or 70.15 mM). Sonication is recommended [2]. |
| Storage | Powder: -20°C for 3 years; in solvent: -80°C for 1 year [2]. |
JNK Inhibitor VIII is an ATP-competitive, selective inhibitor of c-Jun N-terminal kinases. The table below summarizes its reported potency, though you should note some variability in the data from different sources.
| Kinase Isoform | Reported IC₅₀ / Kᵢ Values | Citations |
|---|---|---|
| JNK1 | IC₅₀ = 45 nM; Kᵢ = 2 nM | [2] |
| JNK2 | IC₅₀ = 160 nM; Kᵢ = 4 nM | [2] |
| JNK3 | Kᵢ = 52 nM | [2] |
| Cellular Effects | Suppresses apoptosis, caspase cleavage, and cytochrome C release; blocks JNK phosphorylation without affecting IL-6, IL-8, or COX-2 expression. | [1] |
Here are solutions to common problems researchers encounter when using this compound.
To help you visualize a robust experimental setup and the biological context of JNK inhibition, refer to the following diagrams.
Diagram 1: Recommended experimental workflow for using this compound, highlighting key steps for reproducibility.
Diagram 2: Simplified JNK signaling pathway. This compound acts by competitively inhibiting ATP binding, thereby preventing JNK phosphorylation and activation, which blocks downstream signaling events like c-Jun-mediated transcription [1] [2] [5].
To minimize variability in your experiments with this compound, focus on these core principles:
This compound (also known as TCS JNK 6o) is a potent ATP-competitive inhibitor designed to target the c-Jun N-terminal kinase family [1] [2].
The table below outlines its published potency against the JNK isoforms and its performance in a broader kinase panel screen.
| Kinase Target / Panel | Reported Activity (IC₅₀ / Kᵢ) | Experimental Context |
|---|---|---|
| JNK1 | IC₅₀ = 45 nM; Kᵢ = 2 nM [1] | Cell-free assay [1] |
| JNK2 | IC₅₀ = 160 nM; Kᵢ = 4 nM [1] | Cell-free assay [1] |
| JNK3 | Kᵢ = 52 nM [1] | Cell-free assay [1] |
| JNK1α1 | 28.1% activity remaining at 0.5 µM [3] | EMD Millipore KinaseProfiler screen (234 kinase panel) [3] |
The data suggests this compound is a potent and selective JNK inhibitor, though a full kinome-wide selectivity plot is not available in the searched literature.
Since a full profile for this compound is not publicly available, the following established experimental workflows can guide your own profiling efforts or your evaluation of other inhibitors.
The diagram below illustrates a generalized workflow for determining kinase selectivity, adapted from the Kinase Inhibitor Profiling to Identify Kinases (KiPIK) method [4].
Core Methodology Explained [4]:
To objectively compare this compound with other alternatives, you may consider the following points:
The table below summarizes the key potency metrics for JNK Inhibitor VIII (also known as TCS JNK 6o) against the different JNK isoforms.
| JNK Isoform | Ki (Kinase Inhibition Constant) | IC₅₀ (Half-Maximal Inhibitory Concentration) |
|---|---|---|
| JNK1 | 2 nM [1] [2] [3] | 45 nM [1] [2] |
| JNK2 | 4 nM [1] [2] [3] | 160 nM [1] [2] |
| JNK3 | 52 nM [1] [2] [3] | Information Not Fully Specified |
The lower the Ki and IC₅₀ values, the more potent the inhibitor. Based on the Ki values, this compound is highly potent against JNK1 and JNK2, with significantly lower potency against JNK3 [1] [3].
The data in the table comes from standardized biochemical assays. Here is a breakdown of the experimental methodologies:
This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the JNK enzymes, preventing them from phosphorylating their downstream targets [3]. The following diagram illustrates the JNK signaling pathway and where the inhibitor acts.
When comparing this compound to other research compounds, its profile stands out:
The table below summarizes the core differences between JNK Inhibitor VIII and a prominent irreversible inhibitor, JNK-IN-8.
| Feature | This compound (TCS JNK 6o) | JNK-IN-8 |
|---|---|---|
| Type of Inhibition | Reversible (binds competitively and reversibly to the ATP site) [1] | Irreversible (forms a covalent bond with a conserved cysteine) [2] [3] [4] |
| Primary Target | JNK1, JNK2, JNK3 [1] | JNK1, JNK2, JNK3 [3] |
| Key Structural Target | ATP-binding site [1] | Cys116 in JNK1/JNK2; Cys154 in JNK3 [2] [5] |
| Biochemical Potency (IC₅₀) | JNK1: 45 nM; JNK2: 160 nM (Cell-free assay) [1] | JNK1: 4.7 nM; JNK2: 18.7 nM; JNK3: 1 nM (In A375 cells) [3] |
| Cellular Activity Example | Inhibits c-Jun phosphorylation in HepG2 cells (Ki=4 nM) [1] | Inhibits c-Jun phosphorylation in HeLa (IC₅₀=486 nM) and A375 cells (IC₅₀=338 nM) [3] |
| Evidence of Covalent Binding | No evidence found; stated to be reversible [1] | Yes; confirmed by mass shift and X-ray co-crystallography [2] [3] |
The classification of these inhibitors is supported by distinct experimental approaches.
For this compound (Reversible): The primary evidence is direct statement in its profile, noting it "binds competitively and reversibly to the ATP site" [1]. Reversibility is typically confirmed through experiments like jump dilution, where rapid dilution of the enzyme-inhibitor mixture significantly restores enzyme activity if the inhibitor is reversible [6].
For JNK-IN-8 (Irreversible): Multiple lines of evidence confirm its mechanism:
The following diagram illustrates the JNK signaling pathway and where these inhibitors act.
The choice between reversible and irreversible inhibitors has significant practical implications for your research.
To provide context for the experimental protocols, the diagram below illustrates the core JNK signaling pathway leading to c-Jun phosphorylation, a common target for the inhibitors discussed.
The table below summarizes quantitative data for well-characterized JNK inhibitors from the search results, which can serve as a reference for comparison.
| Inhibitor Name | Mechanism of Action | Reported IC₅₀ / EC₅₀ (c-Jun Phosphorylation) | Key Experimental Context (Cell Line) |
|---|---|---|---|
| JNK-IN-8 | Irreversible covalent inhibitor; targets Cys116 in JNK1/2 and Cys154 in JNK3 [1] [2] [3]. | EC₅₀ = 338 nM [3] | A375 cells (human melanoma) [3] |
| EC₅₀ = 486 nM [3] | HeLa cells (cervical adenocarcinoma) [3] | ||
| SP600125 | Reversible, ATP-competitive inhibitor (noted for poor selectivity) [1] [4]. | Used at 10 µM to inhibit apoptosis [4] | U-1810 cells (non-small cell lung cancer) [4] |
| IQ-1S | High-affinity JNK inhibitor (Kd in nanomolar range) [5]. | Used at 10-20 µM to reduce proliferation & induce apoptosis [5] | MCF-7 cells (breast cancer) [5] |
Since direct data on JNK Inhibitor VIII was not available, here is a practical approach to gather the necessary information for your comparison guide:
Cell Stimulation and Inhibition:
Cell Lysis and Protein Extraction:
Detection and Analysis (Key Assays):
The table below summarizes the key characteristics of JNK Inhibitor VIII and a representative pyridopyrimidinone inhibitor based on the search results.
| Feature | This compound (TCS JNK 6o) | Pyridopyrimidinone Inhibitor (Compound 13 from [1]) |
|---|---|---|
| Chemical Class | Not specified in available data | Pyridopyrimidinone [1] |
| Reported Mechanism | ATP-competitive, reversible binder [2] | ATP-competitive, Type-I kinase inhibitor [1] |
| Biochemical Potency (IC50) | JNK1: 45 nM; JNK2: 160 nM [2] | JNK3: 15 nM [1] |
| Binding Affinity (Ki) | JNK1: 2 nM; JNK2: 4 nM; JNK3: 52 nM [2] | Not explicitly provided |
| Selectivity | Remarkable selectivity profile reported [2] | High selectivity over p38 (>10 μM); clean CYP-450 inhibition profile [1] |
| Cellular Activity | Inhibits c-Jun phosphorylation in HepG2 cells (EC₅₀ = 0.92 μM) [2] | Potent in cell-based c-Jun phosphorylation assays [1] |
| DMPK Properties | Not detailed in available sources | High stability in human liver microsomes (t₁/₂ = 76 min); excellent oral bioavailability (%F = 87 in rats) [1] |
| Primary Research Context | Tool for pharmacological inhibition of JNK [2] | Developed as a potential therapeutic for CNS diseases like Parkinson's [1] |
| Structural Data | Not available in searched sources | Co-crystal structure with JNK3 solved (PDB code not provided) [1] |
Understanding the experimental methods used to generate the data above is crucial for interpretation and replication.
To understand how these inhibitors work, it's helpful to see their target in the broader signaling context. The pathway diagram below illustrates the cascade.
Choosing between these inhibitors depends heavily on your specific research goals.
The key quantitative data for JNK Inhibitor VIII (also known as TCS JNK 6o) in HepG2 cells is summarized in the table below.
| Assay Type | Measurement Type | Value | Citation |
|---|---|---|---|
| Function Assay | EC50 (half-maximal effective concentration) | 0.92 μM | [1] |
| Function Assay | Ki (inhibition constant) | 4 nM | [1] |
This data indicates that this compound is a highly potent and effective inhibitor of JNK signaling in a hepatocellular carcinoma (HepG2) model [1].
The experimental details from the cited source are as follows:
The following diagram illustrates the core JNK signaling pathway and the mechanism by which this compound acts.
This compound is an ATP-competitive, reversible inhibitor that targets all three JNK isoforms (JNK1, JNK2, JNK3) with high selectivity [2] [1]. It potently blocks the phosphorylation and activation of the downstream substrate c-Jun, a key step in this signaling cascade [1].
Research indicates that the JNK signaling pathway is a critical functional target in cells lacking the tumor suppressor PTEN.
The table below summarizes the biochemical characteristics of this compound, a potent and selective ATP-competitive inhibitor, as provided by the manufacturer [2].
| Property | Description / Value |
|---|---|
| Product Name | This compound (Calbiochem) |
| Quality | ≥95% (HPLC) [2] |
| Mechanism of Action | ATP-competitive, reversible inhibitor [2] |
| Cell Permeability | Yes [2] |
| Potency (Ki) | JNK1: 2 nM; JNK2: 4 nM; JNK3: 52 nM [2] |
| Cellular Activity (EC₅₀) | Inhibits c-Jun phosphorylation with EC₅₀ of 920 nM in HepG2 cells [2] |
| Key Phenotypic Effect | Preferentially blocks the growth of PTEN null mouse embryonic fibroblasts [2] |
| Selectivity | Excellent selectivity over 72 other kinases [2] |
To understand how the data for this compound was generated, here is a generalized experimental workflow based on common practices for characterizing kinase inhibitors.
While a direct comparison for this compound is not available, the table below summarizes information on other JNK inhibitors mentioned in the search results to provide context for the field.
| Inhibitor Name | Reported Key Characteristics | Relevant Experimental Context |
|---|---|---|
| This compound | Potent, selective, ATP-competitive; preferentially blocks growth of PTEN null MEFs [2]. | Characterized in PTEN null mouse embryonic fibroblasts [2]. |
| SP600125 | Reversible, ATP-competitive inhibitor; used extensively in basic research [3]. | Depletes stem-like glioblastoma cells [3]; modulates fibroblast activation [4] [5]. |
| YL5084 | Covalent inhibitor with selectivity for JNK2 over JNK1 (20-fold higher Kinact/KI) [6]. | Represents a newer approach for isoform-selective inhibition; engages JNK2 in cells [6]. |